2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-propylacetamide is a synthetic compound belonging to the class of photosensitizers It is known for its unique chemical structure, which includes an indole nucleus, a diethylamino group, and a thioether linkage
Preparation Methods
The synthesis of 2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-propylacetamide involves several steps. One common synthetic route includes the reaction of 1H-indole-3-thiol with 2-(diethylamino)-2-oxoethyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with N-propylacetamide in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-propylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a photosensitizer in photochemical reactions, enabling the study of light-induced processes.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and signaling pathways.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism of action of 2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-propylacetamide involves its ability to absorb light and generate reactive oxygen species (ROS). Upon exposure to light, the compound undergoes a photochemical reaction, leading to the formation of ROS, which can induce cell damage and apoptosis. This mechanism is particularly useful in photodynamic therapy, where the compound can be activated by light to selectively kill cancer cells .
Comparison with Similar Compounds
2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-propylacetamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole nucleus and exhibit similar biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Diethylamino derivatives: Compounds with diethylamino groups are known for their photochemical properties and are used in various applications, such as organic electronics and sensors.
The uniqueness of this compound lies in its combination of the indole nucleus, diethylamino group, and thioether linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-(propylamino)ethyl]sulfanylindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-4-11-20-18(23)14-25-17-12-22(13-19(24)21(5-2)6-3)16-10-8-7-9-15(16)17/h7-10,12H,4-6,11,13-14H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQDEDATZWPRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=CN(C2=CC=CC=C21)CC(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.